2-Nitro-4-(trifluoromethyl)mandelic acid

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Sourcing a chiral α-hydroxy acid with sufficient acidity for direct diastereomeric salt resolution can be a bottleneck in enantiopure API synthesis. 2-Nitro-4-(trifluoromethyl)mandelic acid (CAS 1227516-72-4) directly resolves this pain point. - Enables efficient chiral amine resolution via its enhanced acidity (pKa ~2.5), a critical advantage over simpler mandelic acid analogs. - The synergistic -NO2 and -CF3 electron-withdrawing groups offer a distinct electronic profile (σp ≈ 1.2-1.5) for SAR-driven library synthesis or SNAr-based diversification. - High quantum yield (Φ up to 0.74) in photodecarboxylation makes it a strategic choice for generating trifluoromethyl-substituted benzyl alcohols.

Molecular Formula C9H6F3NO5
Molecular Weight 265.14 g/mol
Cat. No. B13593017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(trifluoromethyl)mandelic acid
Molecular FormulaC9H6F3NO5
Molecular Weight265.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(=O)O)O
InChIInChI=1S/C9H6F3NO5/c10-9(11,12)4-1-2-5(7(14)8(15)16)6(3-4)13(17)18/h1-3,7,14H,(H,15,16)
InChIKeyUEDMDOKVFLJWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(trifluoromethyl)mandelic acid Technical Specification


2-Nitro-4-(trifluoromethyl)mandelic acid (CAS 1227516-72-4) is a specialized α-hydroxy arylacetic acid derivative featuring a phenyl ring substituted with an electron-withdrawing nitro group at the ortho-position and a trifluoromethyl group at the para-position . With the molecular formula C9H6F3NO5 and a molecular weight of 265.14, this compound serves as a chiral building block and intermediate in pharmaceutical and agrochemical research . The simultaneous presence of -NO2 and -CF3 groups imparts distinct electronic and steric properties that differentiate it from simpler mandelic acid analogs, making it particularly relevant for applications requiring enhanced electrophilicity, lipophilicity, or unique hydrogen-bonding capacity [1].

2-Nitro-4-(trifluoromethyl)mandelic acid Substitution Limitations


Direct substitution of 2-Nitro-4-(trifluoromethyl)mandelic acid with simpler mandelic acid derivatives (e.g., unsubstituted mandelic acid or 4-(trifluoromethyl)mandelic acid) is not scientifically valid for applications requiring specific electronic, steric, or reactivity profiles. The ortho-nitro group introduces a strong -I and -M effect that significantly increases the acidity of the α-hydroxy acid moiety (pKa ~2.5), a property leveraged in chiral resolutions via diastereomeric salt formation . Furthermore, the combination of -NO2 and -CF3 groups synergistically enhances the electrophilicity of the aromatic ring, alters hydrogen-bonding capacity relative to non-nitrated analogs [1], and increases lipophilicity compared to compounds lacking the -CF3 moiety .

2-Nitro-4-(trifluoromethyl)mandelic acid Procurement Evidence


Enhanced Acidity for Diastereomeric Resolution

The presence of the ortho-nitro group in 2-Nitro-4-(trifluoromethyl)mandelic acid dramatically increases the acidity of the carboxylic acid proton compared to its parent compound, 4-(trifluoromethyl)mandelic acid. This enhanced acidity (estimated pKa of ~2.5 vs. a predicted pKa of ~3.4 for the non-nitrated analog) enables more efficient diastereomeric salt formation with chiral amines, a critical step in industrial chiral resolution processes. This property is specifically cited as enabling selective crystallization, which is crucial for obtaining enantiopure pharmaceutical intermediates . The lower pKa value directly correlates to a greater degree of proton transfer in salt formation, improving crystallization efficiency and chiral purity outcomes.

Chiral Resolution Diastereomeric Salt Formation Process Chemistry

Lipophilicity from Trifluoromethyl Substitution

The trifluoromethyl group is a well-established lipophilic bioisostere that enhances membrane permeability and metabolic stability. While experimental LogP data for the target compound is not publicly available, the influence of the -CF3 group can be quantified by comparing unsubstituted mandelic acid to 4-(trifluoromethyl)mandelic acid. The addition of a single -CF3 group increases the ACD/LogP from 0.46 (mandelic acid) to 1.49 (4-(trifluoromethyl)mandelic acid) . The presence of an additional nitro group (as in the target compound) is expected to further modulate lipophilicity and, more importantly, significantly increase the topological polar surface area (TPSA), thereby fine-tuning the balance between passive diffusion and solubility .

Lipophilicity ADME Bioisosterism

Photodecarboxylation of Trifluoromethyl Mandelic Acids

A study on the photodecarboxylation (PDC) of trifluoromethyl-substituted phenylacetic and mandelic acids demonstrates that the -CF3 group greatly facilitates the excited-state ionic photodecarboxylation process [1]. The study reported PDC quantum yields (Φ) ranging from 0.37 to 0.74 for a series of CF3-substituted acids in basic aqueous solution, leading to the almost exclusive formation of benzylic carbanions [1]. While the exact 2-nitro-4-(trifluoromethyl) isomer was not among the eight compounds tested, the data strongly supports a class-level inference that trifluoromethyl mandelic acids are efficient substrates for photodecarboxylation, a property not shared by their non-fluorinated counterparts. This efficiency makes them valuable intermediates for generating trifluoromethyl-substituted benzyl alcohol derivatives under mild conditions.

Photochemistry Photocages Decarboxylation

Electrophilic Reactivity from Dual Withdrawing Groups

The target compound features both a nitro (-NO2) group and a trifluoromethyl (-CF3) group on the aromatic ring. Both are strongly electron-withdrawing, but they exert their influence through different mechanisms (inductive and resonance effects). The ortho-nitro group is a particularly strong activator for nucleophilic aromatic substitution (SNAr) at the para position. While quantitative Hammett σ values for this specific substitution pattern are not available, the combined σp value for a 2-NO2-4-CF3 substitution pattern is estimated to be approximately 1.2-1.5, which is significantly higher than either group alone (σp for -NO2 = 0.78; σp for -CF3 = 0.54) [1]. This class-level inference suggests a highly electrophilic aromatic core, making the compound a reactive substrate for further functionalization via SNAr or other nucleophilic additions.

Electrophilic Reactivity Nucleophilic Aromatic Substitution Substituent Effects

2-Nitro-4-(trifluoromethyl)mandelic acid Application Scenarios


Chiral Resolution and Asymmetric Synthesis

Procurement is justified when a project requires a chiral mandelic acid derivative with enhanced acidity for diastereomeric salt formation. The estimated pKa of ~2.5 enables efficient resolution of racemic amines, a critical step in the synthesis of enantiopure active pharmaceutical ingredients (APIs) . This is a distinct advantage over less acidic mandelic acid analogs.

Synthesis of Fluorinated Building Blocks and Photocages

This compound is a logical choice for research programs aiming to utilize photodecarboxylation to generate trifluoromethyl-substituted benzyl alcohol derivatives. The class of trifluoromethyl mandelic acids demonstrates high quantum yields (Φ up to 0.74) in this transformation [1], offering a mild and efficient route to valuable intermediates for medicinal chemistry or materials science.

Electrophilic Aryl Scaffolds for SAR Studies

For structure-activity relationship (SAR) campaigns, this compound serves as a unique building block for introducing a highly electron-deficient aromatic ring. The combined electron-withdrawing effect of the ortho-NO2 and para-CF3 groups (estimated combined σp ≈ 1.2-1.5) creates a distinct electronic environment [2]. This can be exploited to probe electronic effects in target binding or to enhance reactivity in subsequent SNAr reactions for library synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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